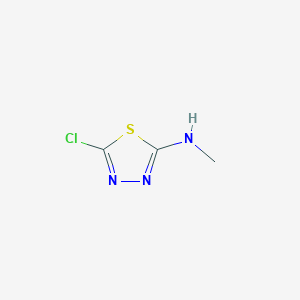
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C3H4ClN3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in carbon tetrachloride (CCl4) at 25°C. The reaction mixture is stirred at 85°C for 2 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate (K2CO3) in ethanol-water mixtures.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often resulting in modified thiadiazole structures.
Aplicaciones Científicas De Investigación
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: Used as an intermediate in the synthesis of agrochemicals.
Materials Science: Investigated for its role in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-amine
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Comparison
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorine and methyl groups .
Actividad Biológica
5-Chloro-N-methyl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.
The primary target of this compound is human carbonic anhydrase , an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. The interaction occurs through the binding of the compound to the active site of the enzyme, leading to inhibition. This inhibition has downstream effects on various biochemical pathways, notably the interleukin-6 (IL-6)/JAK/STAT3 pathway , which is crucial in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits cytostatic effects on cancer cells. Studies have shown that this compound can induce apoptosis in tumor cells and hinder their cell cycle progression. For instance, in vitro assays demonstrated that it significantly inhibited the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells .
The compound's efficacy is often measured using the median inhibitory concentration (IC50). For example, one study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating potent growth inhibitory activity .
Antimicrobial Properties
In addition to its anticancer properties, derivatives of thiadiazoles have shown promising antimicrobial activity . Compounds with similar structures have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Case Studies
- Cytotoxicity Studies : A series of experiments were conducted using MTT assays to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
- Biochemical Pathway Analysis : Further investigation into the IL-6/JAK/STAT3 pathway revealed that treatment with the compound led to decreased phosphorylation levels of STAT3 proteins in treated cells compared to controls. This suggests a mechanism by which the compound may exert its anticancer effects through modulation of critical signaling pathways involved in tumor growth and metastasis .
Data Summary Table
Propiedades
Fórmula molecular |
C3H4ClN3S |
|---|---|
Peso molecular |
149.60 g/mol |
Nombre IUPAC |
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C3H4ClN3S/c1-5-3-7-6-2(4)8-3/h1H3,(H,5,7) |
Clave InChI |
ZQXGCLMVZKDDLP-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















